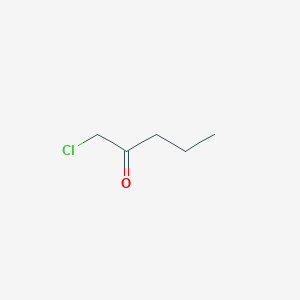

1-Chloropentan-2-one

描述

Contextualization of 1-Chloropentan-2-one within Alpha-Halogenated Ketone Chemistry

Alpha-halogenated ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom substituted on the carbon atom adjacent (the α-position) to the carbonyl. solubilityofthings.com This structural motif imparts unique reactivity, making them highly valuable in synthetic chemistry. biosynth.com The presence of two adjacent electrophilic centers—the carbonyl carbon and the halogen-bearing α-carbon—transforms these compounds into powerful building blocks for creating more complex molecules. biosynth.com

The reactivity of α-haloketones is largely governed by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and increases the electron deficiency at the α-carbon. cymitquimica.com This makes the α-carbon highly susceptible to nucleophilic attack. Consequently, α-haloketones are excellent alkylating agents and participate in numerous reaction types, including nucleophilic substitutions, eliminations, and rearrangements. solubilityofthings.com

These compounds are pivotal precursors in the synthesis of a wide array of heterocycles. cymitquimica.comnih.gov For instance, they react with thioamides to form thiazoles and with thioureas to produce 2-aminothiazoles. solubilityofthings.com The versatility and synthetic value of α-haloketones have been extensively demonstrated in the literature, establishing them as key intermediates in the synthesis of pharmacologically active compounds and other industrially relevant molecules. biosynth.comnih.gov

The general properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 19265-24-8 |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol |

| Synonyms | 1-chloro-2-pentanone |

| Computed Properties | XLogP3: 1.4, Hydrogen Bond Donor Count: 0, Hydrogen Bond Acceptor Count: 1 |

Table 1: Properties of this compound. acs.org

Significance of this compound as a Versatile Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis, primarily due to its bifunctional nature. A common and significant route to obtaining this compound is through the oxidation of its precursor, 1-chloropentan-2-ol (B2884932). This precursor alcohol is itself synthesized via the acid-catalyzed ring-opening of 2-propyloxirane, a reaction that has been a subject of mechanistic studies.

The utility of the chloropentanone scaffold is highlighted by its isomers. For example, 5-chloropentan-2-one is a critical intermediate in the production of pharmaceuticals and agrochemicals. nbinno.com While direct applications are documented more for its isomer, the chemical principles underscore the potential of this compound in similar synthetic campaigns. The reactivity of the α-chloro-ketone functionality allows it to be a key component in constructing various molecular frameworks.

Alpha-chloroketone acetals, which can be derived from compounds like this compound, are also valuable synthetic intermediates. thieme-connect.com They can undergo nucleophilic substitution reactions or dehydrochlorination to produce α,β-unsaturated ketones, further expanding their synthetic utility. thieme-connect.com The strategic placement of the chloro and keto groups in this compound allows for sequential reactions, making it a linchpin in multi-step syntheses of complex target molecules, particularly in the realm of heterocyclic chemistry. cymitquimica.comnih.gov

Overview of Academic Research Trajectories and Challenges for this compound

Research involving α-haloketones like this compound is focused on overcoming synthetic challenges and expanding their applications. A primary challenge has been the development of safer and more environmentally benign halogenation methods. nih.gov

Synthetic Challenges and Innovations:

Greener Halogenating Agents: Traditional methods often employ elemental halogens like chlorine gas, which are toxic, corrosive, and difficult to handle safely on an industrial scale. thieme-connect.com This has driven research into alternative reagents. Iodobenzene dichloride, for example, has been successfully used in a one-pot synthesis to convert ketones directly into their corresponding α-chloroketone acetals in high yields, offering a much safer protocol. thieme-connect.com Similarly, N-chlorosuccinimide (NCS) is widely used, though it generates stoichiometric waste. organic-chemistry.org

Direct Conversion Methods: Efficient protocols for the direct conversion of alcohols into α-chloro ketones have been developed using reagents like trichloroisocyanuric acid, which functions as both the oxidant and the halogenating agent. organic-chemistry.org

Chemoselectivity Issues: Direct nucleophilic substitution on α-haloketones can be problematic, sometimes leading to undesired side reactions. rsc.org To circumvent this, alternative strategies, such as the use of Weinreb amides to generate α-substituted ketones under greater control, have been explored. rsc.org

Future Research Directions:

Catalytic Asymmetric Synthesis: A significant frontier is the development of catalytic, enantioselective methods for α-halogenation. Organocatalysis has shown promise in the asymmetric α-chlorination of aldehydes and ketones, providing access to chiral building blocks. organic-chemistry.org

Novel Activation Methods: Emerging technologies in organic synthesis, such as photochemistry and electrochemistry, offer new avenues for generating halogenating species and driving reactions under mild conditions. acs.org These methods could provide more sustainable and tunable synthetic routes to α-haloketones.

Expanding Applications: Ongoing research continues to explore the use of α-haloketones in novel synthetic transformations, including cross-electrophile coupling reactions and the construction of complex natural products and bioactive molecules. nih.govacs.org

The continued development of innovative synthetic methods will enhance the accessibility and utility of this compound and related compounds, solidifying their role as indispensable tools in modern organic synthesis.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTGUEKJBFTQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461135 | |

| Record name | 1-chloropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19265-24-8 | |

| Record name | 1-chloropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloropentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloropentan 2 One

Established Laboratory-Scale Synthetic Routes to 1-Chloropentan-2-one

Traditional methods for synthesizing this compound in a laboratory setting have been well-documented, primarily involving oxidative and derivatization pathways.

Oxidative Routes from 1-Chloropentan-2-ol (B2884932) and Related Halogenated Alcohols

The oxidation of halogenated alcohols, specifically 1-chloropentan-2-ol, presents a direct route to this compound. This transformation involves the conversion of the secondary alcohol group to a ketone. A common oxidizing agent for this purpose is pyridinium (B92312) chlorochromate (PCC). The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature. The hydroxyl group of 1-chloropentan-2-ol is oxidized to form the corresponding ketone, this compound.

| Reactant | Oxidizing Agent | Solvent | Temperature | Product |

| 1-Chloropentan-2-ol | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | This compound |

A summary of the oxidation of 1-chloropentan-2-ol.

Derivatization from Precursor Molecules (e.g., 2-Acetyl Butyrolactone)

A widely recognized method for preparing this compound involves the derivatization of 2-acetyl-γ-butyrolactone. This process entails the reaction of 2-acetyl-γ-butyrolactone with hydrochloric acid. scienceasia.orggoogle.com The reaction results in the opening of the lactone ring and subsequent decarboxylation to yield 5-chloro-2-pentanone (B45304), which is an isomer of this compound. It is important to note that the common literature procedure yields 5-chloro-2-pentanone, not this compound directly. scienceasia.orggoogle.com The synthesis of this compound would require a different starting material or a multi-step process. For instance, a related compound, 5-chloropentan-2-one, is synthesized from 2-acetyl butyrolactone by refluxing with hydrochloric acid. scienceasia.org This method has been reported to yield the product after azeotropic distillation. scienceasia.org

Advanced Synthetic Strategies and Process Optimization for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and scalable methods for producing α-haloketones like this compound.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency and selectivity. While specific catalytic syntheses for this compound are not extensively detailed in the provided results, general principles for α-haloketone synthesis can be applied. For example, a copper(I)-catalyzed three-component coupling of an ω-chloro ketone, a primary amine, and an alkyne has been described. uantwerpen.be Although this reaction produces a different class of compounds (2-alkynyl-substituted N-heterocycles), it demonstrates the potential of using catalytic systems with chlorinated ketones. uantwerpen.be The in situ generation of a reactive intermediate is a key feature of this approach. uantwerpen.be

Continuous Flow Synthesis Techniques for Enhanced Production Efficiency

Continuous flow chemistry has emerged as a powerful tool for the synthesis of various chemical compounds, including α-halo ketones. This technique offers benefits such as improved safety, higher yields, and easier scalability. A multistep continuous flow process has been developed for the synthesis of α-halo ketones from N-protected amino acids. acs.orgnih.govcapes.gov.br This process involves the formation of a mixed anhydride, reaction with diazomethane (B1218177) in a tube-in-tube reactor to form an α-diazo ketone, and subsequent hydrohalogenation to yield the α-halo ketone. acs.orgnih.govcapes.gov.br This method allows for the production of α-chloro ketones in excellent yields without the need to isolate intermediates. acs.orgnih.govcapes.gov.br While this specific example does not synthesize this compound, the principles are transferable to other α-haloketones and highlight the potential for enhanced production efficiency.

| Synthesis Step | Reactor Type | Key Reagents | Outcome |

| Amino Acid Activation | Tubular Reactor | N-protected amino acid, ethyl chloroformate | Mixed anhydride |

| Diazoketone Formation | Tube-in-Tube Reactor | Mixed anhydride, diazomethane | α-diazo ketone |

| Hydrohalogenation | - | α-diazo ketone, HCl or HBr | α-halo ketone |

A summary of a continuous flow process for α-halo ketone synthesis. acs.org

Application of Green Chemistry Principles in Synthetic Design for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of α-haloketones, this can involve using safer reagents and solvents, improving atom economy, and designing for energy efficiency. scielo.brresearchgate.net One of the classic methods for α-bromination of ketones uses molecular bromine with acid catalysis, which has environmental and safety concerns. scielo.br Greener alternatives are being explored, such as the use of ionic liquids as reaction media, which can be recycled and reused. mdpi.com Mechanochemistry, which involves solvent-free reactions through grinding, is another green approach that can be applied to the synthesis of related compounds. scielo.br The development of catalytic systems, as mentioned earlier, also aligns with the principles of green chemistry by reducing waste and improving efficiency. scielo.brresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 1 Chloropentan 2 One

Nucleophilic Reactivity at the Carbonyl Center of 1-Chloropentan-2-one

The carbonyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Addition-Elimination Reactions Involving the Ketone Functionality

Aldehydes and ketones undergo nucleophilic addition reactions. ncert.nic.in In the case of this compound, a nucleophile attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. ncert.nic.in Subsequent protonation of the resulting alkoxide ion yields the final addition product.

However, when the nucleophile is a derivative of ammonia (B1221849), such as an amine, the initial addition is followed by an elimination step (dehydration), resulting in the formation of a carbon-nitrogen double bond. This type of reaction is known as a nucleophilic addition-elimination or condensation reaction. For instance, the reaction of an acyl chloride with ammonia or amines is a vigorous process that produces an amide. savemyexams.com

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

This compound can undergo condensation reactions with various nitrogen and oxygen nucleophiles. These reactions are fundamental in organic synthesis for the formation of new carbon-heteroatom bonds.

With nitrogen nucleophiles like primary amines, this compound can form imines (Schiff bases). The reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazine (B178648) or its derivatives produces hydrazones. For example, aldehydes and ketones react with hydroxylamine in a weakly acidic medium to form oximes. byjus.com Semicarbazones are another class of derivatives formed from the condensation of aldehydes or ketones with semicarbazide. byjus.com

Condensation with oxygen nucleophiles, such as alcohols, in the presence of an acid catalyst, can lead to the formation of acetals. The initial reaction forms a hemiacetal, which then reacts with a second molecule of the alcohol to form the acetal. byjus.com

Reactivity at the Halogenated Carbon of this compound

The presence of the chlorine atom on the alpha-carbon introduces another reactive site in the molecule. This carbon is susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (S\N1 and S\N2 Pathways)

Alpha-haloketones can undergo nucleophilic substitution through both S\N1 and S\N2 mechanisms, although the S\N2 pathway is generally more common. up.ac.zajove.com The electron-withdrawing nature of the adjacent carbonyl group influences the reactivity of the alpha-carbon.

The S\N1 pathway involves the formation of a carbocation intermediate. However, for α-halocarbonyl compounds, S\N1 reactions are generally unfavorable because the resulting α-carbocation is destabilized by the adjacent electron-withdrawing carbonyl group. jove.com

The reactivity of α-haloketones in S\N2 reactions is often enhanced compared to simple alkyl halides. This is attributed to the stabilization of the transition state through orbital overlap with the adjacent carbonyl group. youtube.com However, strongly basic nucleophiles can lead to competing elimination reactions or the formation of enolates. jove.com

| Reaction Pathway | Description | Key Features for this compound |

|---|---|---|

| S\N1 | Two-step reaction involving a carbocation intermediate. | Generally disfavored due to the destabilizing effect of the adjacent carbonyl group on the carbocation. jove.com |

| S\N2 | One-step concerted reaction. | Preferred pathway, especially with good, non-basic nucleophiles. jove.compearson.comiitianacademy.com The transition state is stabilized by the carbonyl group. youtube.com |

Stereochemical Implications of Substitution at the Alpha-Carbon

When a nucleophilic substitution reaction occurs at a chiral center, it can have specific stereochemical outcomes. The alpha-carbon of this compound is a chiral center if it is substituted with four different groups.

In an S\N2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the carbon center. jove.com This is often referred to as a Walden inversion. For example, an (S)-configured reactant will yield an (R)-configured product. stackexchange.com

In contrast, an S\N1 reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack from either face of the plane, leading to a mixture of enantiomers (a racemic mixture), meaning both inversion and retention of configuration can occur. up.ac.za

Influence of Nucleophile Structure and Solvent Effects on Reaction Rate

The rate of nucleophilic substitution reactions is significantly influenced by the nature of the nucleophile and the solvent used.

Nucleophile Structure: The strength of the nucleophile plays a crucial role in S\N2 reactions. Stronger nucleophiles generally lead to faster reaction rates. dalalinstitute.com However, for α-haloketones, the use of strongly basic nucleophiles can promote side reactions like elimination or enolate formation. jove.com Therefore, less basic but highly nucleophilic species are often preferred.

Solvent Effects: The choice of solvent can dramatically affect the reaction pathway and rate. csbsju.edulibretexts.org

| Solvent Type | Effect on S\N1 | Effect on S\N2 |

|---|---|---|

| Polar Protic (e.g., water, ethanol) | Favored (stabilizes carbocation) csbsju.edulibretexts.orglibretexts.org | Hindered (stabilizes nucleophile) csbsju.edulibretexts.orglibretexts.org |

| Polar Aprotic (e.g., acetone, DMF) | Disfavored | Favored (enhances nucleophilicity) pearson.com |

Elimination Reactions (E1 and E2 Pathways) Leading to Unsaturated Ketones

This compound can undergo elimination reactions to form unsaturated ketones. These reactions typically proceed via two main pathways: E1 (unimolecular elimination) and E2 (bimolecular elimination). lumenlearning.com The pathway taken depends on factors such as the strength of the base, the solvent, and the temperature. chemguide.co.uk

The E2 mechanism is a one-step process where a base removes a proton from the carbon adjacent to the carbonyl group (the α-carbon), and the chloride ion leaves simultaneously, forming a double bond. lumenlearning.com This pathway is favored by strong bases. lumenlearning.com The E1 pathway, conversely, is a two-step process. It begins with the slow departure of the leaving group (chloride) to form a carbocation intermediate, followed by a rapid removal of a proton by a weak base to form the double bond. lumenlearning.com

The elimination reactions of this compound can result in different isomeric products, making regioselectivity and stereoselectivity important considerations.

Regioselectivity: When a base is used, two possible unsaturated ketones can be formed: pent-1-en-2-one and pent-3-en-2-one (B7821955). According to Zaitsev's rule, the more substituted, and thus more stable, alkene is generally the major product. lumenlearning.comlibretexts.org Therefore, the formation of pent-3-en-2-one is typically favored. However, the use of a sterically hindered base, such as potassium tert-butoxide, can lead to the formation of the less substituted alkene (Hofmann product), pent-1-en-2-one, as the major product due to the base's difficulty in accessing the more sterically hindered proton. libretexts.org

Stereoselectivity: For the formation of pent-3-en-2-one, both E (trans) and Z (cis) stereoisomers are possible. Generally, the E isomer is more stable and is therefore the predominant product. lumenlearning.comlibretexts.org The E2 reaction pathway has a stereochemical requirement for the proton being removed and the leaving group to be in an anti-periplanar conformation. lumenlearning.com

| Product | Regiochemical Outcome | Stereochemical Outcome |

| Pent-1-en-2-one | Hofmann Product (less substituted) | Not applicable |

| Pent-3-en-2-one | Zaitsev Product (more substituted) | Predominantly E (trans) isomer |

In the presence of a nucleophile that is also a base, this compound can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The outcome of the reaction is influenced by several factors:

Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles favor SN2 reactions. Strong, bulky bases favor E2 elimination. Weak nucleophiles/bases favor SN1 and E1 reactions, which often occur concurrently. libretexts.orgopenstax.org

Substrate Structure: this compound is a primary alkyl halide, which generally favors SN2 reactions due to low steric hindrance. libretexts.orgbrainly.commasterorganicchemistry.com However, the presence of the adjacent carbonyl group can influence the acidity of the α-protons, making elimination a competitive pathway.

Reaction Conditions: Higher temperatures generally favor elimination over substitution because elimination reactions lead to an increase in the number of molecules and thus an increase in entropy. lumenlearning.comchemguide.co.uk The choice of solvent is also critical; polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can favor SN1 and E1 pathways. lumenlearning.com

| Reaction Type | Favored By |

| SN2 | Strong, non-bulky nucleophiles; Primary alkyl halide; Polar aprotic solvents. libretexts.orgbrainly.commasterorganicchemistry.com |

| E2 | Strong, sterically hindered bases; Higher temperatures. lumenlearning.comchemguide.co.uk |

| SN1/E1 | Weak nucleophiles/bases; Polar protic solvents. libretexts.orgopenstax.org |

Regioselectivity and Stereoselectivity in Elimination Products

Electrophilic Reactivity and Further Alpha-Halogenation of this compound

The α-carbon of this compound, the carbon atom adjacent to the carbonyl group, is susceptible to further halogenation. This reaction typically occurs under acidic conditions. libretexts.org The mechanism involves the acid-catalyzed formation of an enol intermediate. libretexts.org This enol then acts as a nucleophile, attacking an electrophilic halogen (like Cl₂, Br₂, or I₂). libretexts.org

The rate of this halogenation is independent of the concentration and identity of the halogen, indicating that the formation of the enol is the rate-determining step. libretexts.org Because the reaction proceeds through a planar enol intermediate, if the α-carbon is a stereocenter, a racemic mixture of products can be expected. libretexts.org Under acidic conditions, halogenation occurs preferentially at the more substituted α-carbon due to the formation of the more stable enol. stackexchange.com However, in the case of this compound, the only available α-carbon for further halogenation is the one already bearing a chlorine atom, which would lead to the formation of 1,1-dichloropentan-2-one.

Redox Chemistry of this compound

The carbonyl group in this compound allows for both reduction and oxidation reactions.

The ketone functional group of this compound can be reduced to a secondary alcohol, forming 1-chloropentan-2-ol (B2884932). This can be achieved using various reducing agents.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that selectively reduces aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that can also reduce the alkyl halide, potentially leading to a mixture of products including pentan-2-ol.

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, Ni) to reduce the ketone.

| Reducing Agent | Product(s) | Notes |

| Sodium borohydride (NaBH₄) | 1-Chloropentan-2-ol | Selective for the carbonyl group. |

| Lithium aluminum hydride (LiAlH₄) | 1-Chloropentan-2-ol, Pentan-2-ol | Stronger reducing agent, may also reduce the C-Cl bond. |

| Catalytic Hydrogenation (H₂/catalyst) | 1-Chloropentan-2-ol | Can be selective depending on the catalyst and conditions. |

While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions, typically involving strong oxidizing agents and elevated temperatures. This process often leads to the cleavage of carbon-carbon bonds. The oxidation of an unsymmetrical ketone like this compound would result in a mixture of carboxylic acids. The cleavage occurs on either side of the carbonyl group.

For this compound, oxidation could potentially yield a mixture of butanoic acid and carbon dioxide (from cleavage between C1 and C2) or propanoic acid and chloroacetic acid (from cleavage between C2 and C3). However, such reactions are generally less common and require vigorous conditions. More typically, α-haloketones might undergo other reactions, such as the Favorskii rearrangement under basic conditions, which is a complex reaction that can lead to carboxylic acid derivatives.

Reduction Reactions to 1-Chloropentan-2-ol and Related Compounds

Rearrangement Pathways and Intramolecular Cyclizations of this compound Derivatives

The reactivity of α-halo ketones, such as this compound, is characterized by their susceptibility to undergo a variety of rearrangement and intramolecular cyclization reactions. These transformations are often facilitated by the presence of both an electrophilic carbonyl carbon and an electrophilic α-carbon bearing a good leaving group (the chloride ion). The specific reaction pathway is highly dependent on the substrate's structure and the reaction conditions, including the nature of the base or catalyst employed. These reactions are synthetically valuable, often leading to significant structural modifications, such as the formation of new carbocyclic or heterocyclic systems and skeletal rearrangements.

Sigmatropic Rearrangements of Intermediates Derived from this compound

A sigmatropic rearrangement is a pericyclic reaction in which a σ-bond migrates across a π-electron system to a new position. allen.inmvpsvktcollege.ac.in Such rearrangements, like the Cope and Claisen rearrangements, are governed by orbital symmetry rules and proceed through a concerted, cyclic transition state.

While sigmatropic rearrangements are a major class of organic reactions, there is a lack of direct evidence in the scientific literature for such pathways involving simple intermediates derived from this compound. Instead, the most prominent rearrangement observed for α-halo ketones is the Favorskii rearrangement. ddugu.ac.inslideshare.net It is crucial to distinguish that the Favorskii rearrangement, despite being a skeletal rearrangement, does not proceed via a concerted sigmatropic mechanism.

The Favorskii rearrangement of α-halo ketones that possess an acidic proton on the α'-carbon (the carbon on the other side of the carbonyl group) occurs in the presence of a base. adichemistry.com The reaction is initiated by the formation of an enolate ion, which then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen. This step results in the formation of a highly strained cyclopropanone (B1606653) intermediate. wikipedia.orgchemistry-reaction.com Subsequent nucleophilic attack on the carbonyl carbon of this intermediate by a base (such as hydroxide (B78521) or alkoxide) leads to the opening of the three-membered ring. This ring-opening is regioselective, typically proceeding to form the more stable carbanion, which is then protonated to yield the final rearranged product, a carboxylic acid or its derivative. msu.eduyoutube.com

For this compound, which has acidic α'-protons on the C3 carbon, the reaction with a base like sodium hydroxide would be expected to yield a rearranged carboxylic acid, 2-methylbutanoic acid.

Mechanism of the Favorskii Rearrangement

Enolate Formation: A base abstracts an acidic proton from the α'-carbon (C3) to form an enolate.

Intramolecular Cyclization: The enolate attacks the α-carbon (C1), displacing the chloride ion to form a bicyclic cyclopropanone intermediate.

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the cyclopropanone.

Ring Opening: The cyclopropanone ring opens to form the more stable secondary carbanion.

Protonation: A rapid proton transfer yields the final carboxylic acid product.

Rearrangements Observed During Catalytic Transformations

Catalysis plays a pivotal role in directing the rearrangement and cyclization reactions of this compound and its derivatives. Both base and metal catalysts are employed to facilitate these transformations, often enhancing reaction rates and selectivity.

Base-Catalyzed Rearrangements

The most significant base-catalyzed rearrangement for this compound is the aforementioned Favorskii rearrangement. mychemblog.com The choice of base dictates the final product; hydroxides yield carboxylic acids, while alkoxides produce esters, and amines result in amides. ddugu.ac.inadichemistry.com This versatility makes the Favorskii rearrangement a powerful tool in organic synthesis. For cyclic α-halo ketones, this reaction famously results in ring contraction, a synthetically useful transformation. slideshare.net

| Feature | Description | Relevance to this compound |

|---|---|---|

| Substrate Requirement | An α-halo ketone with at least one acidic α'-hydrogen. adichemistry.com | This compound possesses two acidic protons on the C3-carbon. |

| Catalyst/Reagent | A nucleophilic base such as hydroxide (NaOH), alkoxide (NaOR), or an amine (RNH₂). ddugu.ac.in | Reaction with NaOH yields 2-methylbutanoic acid; reaction with NaOCH₃ would yield methyl 2-methylbutanoate. |

| Key Intermediate | A cyclopropanone formed via intramolecular cyclization of an enolate. slideshare.netwikipedia.org | An ethyl-substituted cyclopropanone is formed. |

| Product | A rearranged carboxylic acid, ester, or amide. mychemblog.com | The propyl group migrates, leading to a branched carboxylic acid derivative. |

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations, including cross-coupling and cyclization reactions. caltech.edu While direct palladium-catalyzed rearrangements of this compound are not commonly reported, it serves as a valuable starting material in multi-step syntheses that involve palladium-catalyzed steps. For instance, this compound can be converted into derivatives that then undergo palladium-catalyzed reactions. One documented application involves the synthesis of a propyl-substituted vinyl epoxide from this compound, which then participates in a palladium-catalyzed asymmetric allylic alkylation (AAA) as a key step in the synthesis of complex molecules. Such sequences highlight the utility of this compound as a building block for substrates in advanced catalytic processes.

Applications of 1 Chloropentan 2 One in Complex Molecule Synthesis

Role of 1-Chloropentan-2-one as a Key Intermediate in Pharmaceutical Synthesis

While direct applications of this compound in the final stages of drug synthesis are specific, its role as a key intermediate and a structural motif is significant. Halogenated ketones are important precursors for creating heterocyclic compounds, which form the core of many pharmaceuticals. The related compound, 1-chloropentane (B165111), is widely used as an intermediate and building block in the synthesis of various pharmaceutical compounds, including anesthetics and sedatives. ontosight.ainbinno.cominnospk.com

The precursor to this compound, 1-chloropentan-2-ol (B2884932), is utilized as a chiral synthon in the synthesis of pharmaceutically active compounds. biosynth.com This alcohol can be oxidized to furnish this compound, highlighting the ketone's position as a crucial intermediate in synthetic pathways targeting bioactive molecules. Furthermore, the isomer 5-chloropentan-2-one is recognized as a critical intermediate for active pharmaceutical ingredients (APIs) and various heterocyclic structures, underscoring the general importance of chloropentanone scaffolds in medicinal chemistry. nbinno.comcymitquimica.com The market for chloropentane derivatives is partly driven by their widespread use in the pharmaceutical industry for drug research and development. dataintelo.com

Utility of this compound in Agrochemical and Specialty Chemical Production

The utility of chloropentanone structures extends to the agrochemical sector. Related compounds like 1-chloropentane are foundational in producing pesticides and herbicides. ontosight.ainbinno.com The isomer 5-chloropentan-2-one is explicitly noted as a precursor for specialty herbicides and fungicides. nbinno.comcymitquimica.com This indicates that the structural features of this compound are valuable for developing new agrochemically active substances.

In the realm of specialty chemicals, these compounds are employed in diverse applications. For example, 1-chloropentane is used as a solvent and an intermediate in the synthesis of performance chemicals and polymers. nbinno.commendelchemicals.com The reactivity of the carbon-chlorine bond and the ketone functionality in this compound allows it to be incorporated into larger molecules designed for specific industrial purposes.

Precursor for the Synthesis of Bioactive Molecules and Natural Products

This compound and its isomers are valuable starting materials for the synthesis of complex bioactive molecules and natural products due to their ability to participate in cyclization and carbon-carbon bond-forming reactions.

Synthesis of Tropane (B1204802) Alkaloid Analogues via this compound Chemistry

Tropane alkaloids are a class of bicyclic natural products known for their significant physiological activities. wikipedia.org While the core structure of this compound is relevant, published research prominently features its isomer, 5-chloropentan-2-one , in the synthesis of tropane alkaloid analogues.

A notable application is a one-pot, three-component reaction to produce 1-aza-6,7-dehydrotropanes, which are close structural analogues of tropane alkaloids. thieme-connect.com This copper(I)-catalyzed coupling involves primary hydrazines, terminal alkynes, and 5-chloropentan-2-one. thieme-connect.comthieme-connect.com The reaction proceeds through an azomethine imine generated in situ, which then undergoes a cycloaddition with the alkyne to form the bicyclic tropane core. thieme-connect.com This multicomponent strategy provides a direct route to a new class of aza-tropane derivatives. thieme-connect.comresearchgate.net

| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Product |

| Hydrazine (B178648) | 5-Chloropentan-2-one | Terminal Alkyne | Copper(I) salts (e.g., Cu₂O) | Dichloromethane (B109758) | 1-Aza-6,7-dehydrotropane |

Table 1: Multicomponent reaction for the synthesis of tropane alkaloid analogues using 5-chloropentan-2-one. thieme-connect.comthieme-connect.com

Application in the Synthesis of Pheromones (e.g., Frontalin)

Frontalin (B1251666) is an aggregation pheromone used by several species of bark beetles, making its synthesis a target of significant interest for pest management applications. scienceasia.orgnih.gov Research into the synthesis of frontalin has also primarily utilized the isomer 5-chloropentan-2-one .

A straightforward, one-step synthesis of racemic frontalin has been developed based on a Grignard reaction. scienceasia.org The process involves the reaction between a protected α-hydroxy ketone and the Grignard reagent derived from protected 5-chloropentan-2-one. scienceasia.org The initial ketone, 5-chloropentan-2-one, is readily prepared from 2-acetyl butyrolactone and hydrochloric acid. scienceasia.org Subsequent acid hydrolysis of the Grignard adduct yields the final frontalin product with its characteristic 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane structure. scienceasia.org

Chiral Pool Applications and Stereoselective Transformations Derived from this compound

α-chloroketones like this compound are valuable substrates in stereoselective reactions, enabling the synthesis of chiral molecules with a high degree of precision. These reactions are crucial for producing enantiomerically pure compounds for pharmaceutical and biological studies.

The diastereoselective addition of nucleophiles to α-chloroketones is a key transformation. One study demonstrated the enantioselective addition of phenylacetylene (B144264) to a series of racemic α-chloroketones, including 3-chloropentan-2-one (B85015) (an isomer of the target compound), using a chiral Salen ligand. mdpi.com By controlling reaction conditions such as temperature, it was possible to isolate the corresponding propargylic alcohol products with good diastereomeric and enantiomeric excesses. mdpi.com Such reactions are important for creating chiral quaternary stereocenters. mdpi.com

These stereoselective reactions are often rationalized by the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the less hindered face, with the chlorine atom acting as the largest, most influential group to direct the incoming nucleophile. mdpi.comredalyc.org

| Substrate | Reagent | Chiral Ligand/Catalyst | Key Feature |

| Racemic α-chloroketone | Phenylacetylene, Me₂Zn | (R,R)-Salen | Enantioselective alkynylation mdpi.com |

| α-chloro-ketone | Grignard Reagent | None | Stereoselective addition to form alkenes redalyc.org |

Table 2: Examples of stereoselective transformations involving α-chloroketones.

The use of such chiral building blocks is a fundamental concept in "chiral pool" synthesis, where abundant, enantiopure natural products are used as starting materials to build complex chiral molecules efficiently. While this compound itself is not a natural product, its stereoselective transformations allow it to serve as a synthetic equivalent of a chiral building block, providing access to complex chiral architectures.

Advanced Spectroscopic and Analytical Research on 1 Chloropentan 2 One

Elucidation of Reaction Mechanisms and Kinetics via In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the real-time monitoring of chemical reactions, providing detailed insights into reaction mechanisms and kinetics. This method allows for the direct observation of the formation of intermediates and products as the reaction progresses.

In the study of reactions involving 1-chloropentan-2-one, such as its synthesis or subsequent transformations, in situ NMR is instrumental. For instance, in the synthesis of 2-alkynyl-substituted N-heterocycles using 5-chloropentan-2-one as a precursor, ¹H NMR spectroscopy of the reaction mixture can distinguish between the starting material, the substitution product 5-(dipropylamino)pentan-2-one, and other byproducts. uantwerpen.be This allows for a detailed understanding of the reaction pathways and the influence of catalysts and reaction conditions on the product distribution.

Kinetic studies using ¹H NMR can reveal the rates of different reaction steps. acs.org For example, in iridium-catalyzed reductions of alkyl halides, in situ NMR monitoring has been used to identify all key intermediates and complete kinetic studies, leading to the elucidation of a unique catalytic cycle. unc.edu Such studies provide quantitative data on reaction rates, which is crucial for optimizing reaction conditions to achieve high yields and selectivity.

Nondeuterated solvent NMR spectroscopy has also emerged as a cost-effective and efficient alternative for monitoring reactions in undergraduate teaching laboratories. researchgate.net Stacked ¹H NMR spectra of reaction mixtures of 1-chloropentane (B165111) with various alkoxides demonstrate the utility of this technique in tracking reaction progress and identifying products and byproducts. researchgate.net

Interactive Data Table: Representative ¹H NMR Data for Reaction Monitoring

| Compound | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| This compound | CH₂-Cl | ~4.2 | s |

| This compound | -C(=O)-CH₂- | ~2.7 | t |

| 5-(Dipropylamino)pentan-2-one | N-(CH₂-CH₂-)₂ | ~2.4 | t |

| 1-Pentene | =CH₂ | ~4.9-5.1 | m |

| 1-Pentene | =CH- | ~5.7-5.9 | m |

Structural Characterization and Confirmation of Synthetic Intermediates and Products using High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of molecules, enabling the unambiguous identification of synthetic intermediates and final products. HRMS provides exact mass measurements, which are used to calculate the molecular formula of a compound with high accuracy.

In the context of this compound, HRMS is crucial for confirming its successful synthesis and for characterizing the products of its subsequent reactions. The presence of chlorine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ³⁵Cl and ³⁷Cl, which results in molecular ion peaks at m/z values differing by two units. brainly.com For this compound (C₅H₉ClO), the expected monoisotopic mass is 120.0341926 Da. nih.gov

HRMS is particularly valuable in complex reaction mixtures where multiple products may be formed. ncl.ac.uk For example, in the synthesis of novel heterocyclic compounds, HRMS is used to confirm the elemental composition of the target molecules and any intermediates, ensuring that the desired transformations have occurred. The high accuracy of HRMS allows for the differentiation between compounds with very similar nominal masses but different elemental compositions.

Interactive Data Table: HRMS Data for this compound and a Potential Reaction Product

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z | Isotopic Pattern |

| This compound | C₅H₉ClO | 120.03419 | [M+H]⁺ 121.04147 | Presence of Cl indicated by M+2 peak |

| 5-(Dipropylamino)pentan-2-one | C₁₁H₂₃NO | 185.17796 | [M+H]⁺ 186.18524 | Absence of Cl isotopic pattern |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. udel.eduphotothermal.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be detected by the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

For this compound, IR spectroscopy is particularly useful for identifying the carbonyl (C=O) group of the ketone and the carbon-chlorine (C-Cl) bond. A strong absorption peak around 1720 cm⁻¹ is characteristic of the C=O stretching vibration in a ketone. brainly.com The C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. libretexts.org

Raman spectroscopy offers complementary information to IR spectroscopy. photothermal.com While IR is more sensitive to polar bonds, Raman is often better for analyzing non-polar bonds and symmetric vibrations. photothermal.com In situ IR or Raman spectroscopy can be employed to monitor reactions in real-time, tracking the disappearance of reactant functional groups and the appearance of product functional groups.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| C=O (Ketone) | Stretching | 1715 - 1725 (strong) | 1715 - 1725 (weak) |

| C-Cl | Stretching | 600 - 800 | 600 - 800 |

| C-H (sp³) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C-H (sp³) | Bending | 1350 - 1470 | 1350 - 1470 |

Chromatographic Techniques (Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) for Purity Assessment and Mixture Analysis in Research

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most widely used chromatographic methods in chemical research.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. nist.gov In this technique, the sample is vaporized and separated in a gas chromatograph based on the components' boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. restek.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. GC is also used to determine the purity of a sample by comparing the peak area of the main component to the total area of all peaks.

HPLC is a versatile technique used for the separation of a wide range of compounds, including those that are not volatile or are thermally unstable. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the components between the mobile and stationary phases. HPLC is frequently used to assess the purity of synthesized compounds and to analyze the composition of reaction mixtures. chemscene.com

Interactive Data Table: Chromatographic Data for this compound

| Technique | Column Type | Typical Retention Index/Time | Purpose |

| GC-MS | HP-5MS (non-polar) | 851 - 878 (Kovats Index) nih.govnist.gov | Purity assessment, identification of volatile components |

| HPLC | Reversed-Phase (e.g., C18) | Dependent on mobile phase composition | Purity assessment, analysis of non-volatile mixtures |

Emerging Research Frontiers and Future Perspectives for 1 Chloropentan 2 One Chemistry

Development of Novel Catalytic Systems for Efficient 1-Chloropentan-2-one Transformations

The reactivity of this compound is significantly enhanced and controlled through the use of advanced catalytic systems. Research is focused on developing catalysts that can selectively activate either the electrophilic carbonyl carbon or the carbon atom bearing the chlorine, enabling a diverse range of transformations.

Copper(I) salts have proven to be particularly effective catalysts for reactions involving this chloro-ketone. thieme-connect.com For instance, copper(I) oxide (Cu₂O) has been successfully employed to catalyze the one-pot, three-component synthesis of 2-alkynyl-substituted pyrrolidines from 5-chloropentan-2-one (an isomer), primary amines, and terminal alkynes. uantwerpen.be In these reactions, the copper catalyst is crucial for the activation of the alkyne. uantwerpen.be Studies on the synthesis of aza-analogues of tropane (B1204802) alkaloids using 5-chloropentan-2-one have shown that various copper(I) salts are the most effective catalysts for the key multicomponent coupling step. thieme-connect.com

Beyond copper, other transition metals are being explored. Palladium-catalyzed reactions, such as dehydrohalogenation, represent a promising avenue for creating new carbon-carbon and carbon-heteroatom bonds. Furthermore, the development of advanced iridium pincer complexes for the reduction of related alkyl halides suggests a potential future application in the selective reduction of the carbon-chlorine bond in this compound under mild conditions. unc.edu

To enhance sustainability and process efficiency, heterogeneous catalysts are also a key area of development. Systems such as silica-supported aluminum chloride (AlCl₃) can facilitate key transformations while allowing for straightforward catalyst recycling and waste reduction, a critical advantage for industrial-scale synthesis.

| Catalyst System | Transformation Type | Key Findings | Reference(s) |

| Copper(I) Salts (e.g., Cu₂O, CuCl) | Multi-component synthesis of N-heterocycles | Highly effective for coupling ω-chlorinated ketones, amines, and alkynes; enables the formation of complex pyrrolidine (B122466) and azatropane scaffolds. | thieme-connect.comuantwerpen.bethieme-connect.com |

| Palladium Catalysts | Cross-coupling (e.g., dehydrohalogenation) | Explored as a precursor in cross-coupling reactions, offering potential for C-C bond formation. | |

| Iridium Pincer Complexes | C-Cl bond reduction | Highly efficient for reducing alkyl halides, suggesting future applicability for selective transformations of this compound. | unc.edu |

| Heterogeneous Catalysts (e.g., silica-supported AlCl₃) | Industrial Synthesis / Transformations | Enables catalyst recycling, reduces waste, and improves process efficiency for large-scale production. |

Exploration of New Reaction Pathways and Multi-component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. tcichemicals.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. taylorandfrancis.com this compound and its isomers are ideal substrates for designing novel MCRs due to their dual reactive sites.

A significant breakthrough has been the development of a one-pot, three-component, copper(I)-catalyzed coupling of primary hydrazines, 5-chloropentan-2-one, and terminal alkynes. thieme-connect.com This reaction proceeds via an in situ-generated azomethine imine to afford a new class of 1-aza-6,7-dehydrotropanes, which are structurally related to tropane alkaloids. thieme-connect.comthieme-connect.com The reaction demonstrates excellent scope, with various substituted terminal alkynes and monoalkylated hydrazines participating successfully. thieme-connect.com

In a similar vein, a straightforward three-component synthesis provides access to 2-alkynyl-substituted N-heterocycles. uantwerpen.be The reaction between 5-chloropentan-2-one, a primary amine (like n-propylamine), and a terminal alkyne, catalyzed by Cu₂O, yields 2-alkynylpyrrolidines bearing a quaternary α-carbon center. uantwerpen.be This method is notable for its use of simple, commercially available starting materials to build complex heterocyclic structures that would otherwise require multi-step syntheses. uantwerpen.be

These examples highlight a clear trend towards using this compound and its isomers not just as simple alkylating agents, but as key components in sophisticated, convergent reaction cascades that build molecular complexity efficiently.

| Reaction Name/Type | Reactants | Product Class | Significance | Reference(s) |

| Copper-Catalyzed 3-Component Coupling | 5-Chloropentan-2-one, Primary Hydrazines, Terminal Alkynes | 1-Aza-6,7-dehydrotropanes | Creates a new class of substances that are aza-analogues of tropane alkaloids in a single, efficient step. | thieme-connect.comthieme-connect.com |

| Copper-Catalyzed KA² Coupling | 5-Chloropentan-2-one, Primary Amines, Terminal Alkynes | 2-Alkynylpyrrolidines | Provides straightforward, one-pot access to N-heterocycles with a quaternary α-carbon center from simple starting materials. | uantwerpen.be |

Integration of this compound Synthesis into Automated Synthesis and High-Throughput Experimentation Platforms

The optimization of chemical reactions, which involves screening variables like solvents, catalysts, temperature, and concentrations, is often a time-consuming and resource-intensive process. Modern chemistry is increasingly turning to automated synthesis and high-throughput experimentation (HTE) platforms, often guided by machine learning algorithms, to accelerate this discovery phase.

While direct reports on this compound are emerging, related studies demonstrate the power of these platforms. For example, a machine learning-driven workflow was successfully used to optimize a Mitsunobu reaction. acs.org In this work, an artificial neural network (ANN) surrogate model, trained through an active learning process, identified 1-chloropentane (B165111) as a promising solvent, which was experimentally verified to give a high yield of 93%. acs.org Such a platform could be readily adapted to explore the vast reaction space for transformations involving this compound.

Continuous-flow reactors are another key automation technology. acs.org When coupled with optimization algorithms, these systems can autonomously perform and analyze numerous experiments, rapidly identifying optimal conditions. acs.org The integration of this compound into these workflows would enable the rapid screening of catalysts, ligands, and reaction parameters for novel transformations, significantly accelerating the pace of research and development. This approach is particularly suited for photocatalyzed multi-component reactions, where many variables can influence the outcome. acs.org

The future of this compound chemistry will likely involve these automated platforms to not only optimize known reactions but also to discover entirely new reactivity patterns through the systematic and unbiased exploration of complex reaction variables.

Design and Implementation of Sustainable and Environmentally Benign Synthetic Routes for this compound and Its Derivatives

The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and design of energy-efficient processes, are becoming central to modern synthetic chemistry. nih.gov Research into the synthesis and application of this compound is increasingly aligned with these goals.

A key strategy is the use of renewable starting materials. A noteworthy industrial synthesis of the isomer 5-chloro-2-pentanone (B45304) starts from 2-methyl furan, a compound derivable from biomass. The process involves hydrogenation and subsequent ring-opening chlorination, a method praised for its high yield (>90%), cost-effectiveness, and minimal environmental impact, partly due to the recyclability of the catalyst.

The multi-component reactions discussed in section 6.2 are inherently green. taylorandfrancis.com By combining multiple reaction steps into a single operation, they reduce the need for intermediate purification and isolation, which in turn cuts down on solvent use and energy consumption. Their high atom economy ensures that a maximal proportion of the atoms from the reactants are incorporated into the final product, generating minimal by-products. tcichemicals.com

Finally, the ultimate goal of sustainable synthesis is to create products that are themselves environmentally benign. In this context, 5-chloro-2-pentanone is used as a key intermediate in the production of destructible surfactants, which are designed to degrade under specific conditions, offering a greener alternative to persistent conventional surfactants.

| Green Chemistry Principle | Application in this compound Chemistry | Example | Reference(s) |

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors. | Industrial synthesis of 5-chloro-2-pentanone from 2-methyl furan. | |

| Catalyst Recyclability | Application of solid-supported, heterogeneous catalysts. | Use of silica-supported AlCl₃ for industrial transformations. | |

| Atom Economy / Process Efficiency | Design of multi-component reactions (MCRs). | One-pot synthesis of N-heterocycles, minimizing steps and waste. | uantwerpen.bethieme-connect.comtcichemicals.com |

| Design for Degradation | Synthesis of environmentally friendly end-products. | Use as an intermediate for biodegradable/destructible surfactants. |

常见问题

Q. What are the optimal reaction conditions for synthesizing 1-Chloropentan-2-one to maximize yield and purity?

- Methodological Answer : Synthesis typically involves chlorination of pentan-2-one using reagents like SOCl₂ or PCl₃ under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 ketone-to-chlorinating agent), and inert atmosphere (N₂/Ar). Post-synthesis, purification via fractional distillation (boiling point ~145–150°C) and characterization by ¹H/¹³C NMR (δ ~2.1 ppm for carbonyl, δ ~4.0 ppm for CH₂Cl) and IR (C=O stretch ~1720 cm⁻¹) are critical. Ensure reproducibility by documenting solvent choices (e.g., dry diethyl ether) and catalyst traces .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), IR, and GC-MS for structural confirmation. In NMR, the α-chlorine atom deshields adjacent protons (e.g., CH₂Cl group at δ ~3.8–4.2 ppm). IR confirms carbonyl retention post-chlorination. GC-MS quantifies purity and identifies volatile byproducts. Cross-validate with literature data and report chemical shifts/peaks with explicit referencing to solvent (e.g., CDCl₃) and internal standards (TMS). For novel compounds, include high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. How should stability studies of this compound be designed to assess degradation under storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels (0–75% RH), and light exposure (UV/visible). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at intervals (0, 7, 14, 30 days). Use kinetic modeling (Arrhenius equation) to predict shelf life. Include control samples and statistical validation (ANOVA for significance, p < 0.05) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and charge distribution. Compare activation energies for substitution at C1 (chlorinated) vs. C3. Experimental validation: React with nucleophiles (e.g., NaI in acetone) and analyze products via ¹H NMR or X-ray crystallography. Discuss steric effects (C1 vs. C3 accessibility) and electronic factors (Cl electron-withdrawing effect) .

Q. How can contradictory literature data on the compound’s solubility in polar aprotic solvents be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (25°C, 1 atm) using purified solvents (e.g., DMSO, DMF). Quantify solubility via gravimetric analysis or UV-vis calibration curves. Perform meta-analysis of existing studies to identify outliers or methodological inconsistencies (e.g., temperature gradients, impurity effects). Use statistical tools (e.g., Grubbs’ test for outliers) and report confidence intervals .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives for chiral studies?

- Methodological Answer : Utilize asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) or enzymatic resolution (lipases in organic media). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. Compare kinetic vs. thermodynamic control by varying reaction time and temperature. Include stereochemical assignments using circular dichroism (CD) or X-ray crystallography .

Q. How do solvent effects influence the kinetic stability of this compound in Grignard reactions?

- Methodological Answer : Design a solvent matrix (THF, diethyl ether, hexane) to study reaction rates via in situ IR or NMR. Correlate solvent polarity (ET(30) scale) with intermediates’ stability. Use Eyring plots to analyze activation parameters (ΔH‡, ΔS‡). For reproducibility, pre-dry solvents over molecular sieves and report water content (<50 ppm) .

Data Presentation Guidelines

- Tables : Include yield, purity, and spectroscopic data (e.g., Table 1: Synthetic optimization of this compound). Use SI units and ± standard deviations .

- Figures : Highlight reaction mechanisms, chromatograms, or computational models. Ensure high resolution (300 dpi) and label axes (e.g., Figure 3: DFT-calculated transition states) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。